2-(Chloromethyl)-3-fluorothiophene
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Overview
Description
2-(Chloromethyl)-3-fluorothiophene is a heterocyclic compound that contains both sulfur and fluorine atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-3-fluorothiophene typically involves the chloromethylation of 3-fluorothiophene. One common method includes the reaction of 3-fluorothiophene with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-3-fluorothiophene can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to remove the chloromethyl group or to modify the fluorine atom.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products
Substitution: Formation of azido, thiol, or amine derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dechlorinated or defluorinated products.
Scientific Research Applications
2-(Chloromethyl)-3-fluorothiophene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-3-fluorothiophene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards its molecular targets.
Comparison with Similar Compounds
Similar Compounds
2-(Chloromethyl)thiophene: Lacks the fluorine atom, which may result in different reactivity and biological activity.
3-Fluorothiophene:
2-(Bromomethyl)-3-fluorothiophene: Similar structure but with a bromine atom instead of chlorine, which can influence its reactivity and interactions.
Uniqueness
2-(Chloromethyl)-3-fluorothiophene is unique due to the presence of both the chloromethyl and fluorine groups, which confer distinct chemical and biological properties
Biological Activity
2-(Chloromethyl)-3-fluorothiophene is a heterocyclic compound characterized by a thiophene ring with both chloromethyl and fluorine substituents. Its molecular formula is C₅H₄ClF S, and it is recognized for its unique properties, including its strong irritant effects on mucous membranes and skin. This compound has garnered attention due to its potential biological activities, which are critical in various fields, including medicinal chemistry and material science.
Synthesis
The synthesis of this compound typically involves chloromethylation processes. Common methods include:
- Nucleophilic aromatic substitution : This method can yield various derivatives with different halogen substituents.
- Electrophilic fluorination : The presence of fluorine enhances the electrophilic nature of the compound, allowing for interactions with nucleophiles.
Biological Activities
Research indicates that thiophene derivatives, including this compound, exhibit a range of biological activities:
- Antimicrobial Activity : Some studies suggest that this compound may possess antimicrobial properties, making it a candidate for further research in the development of new antibiotics.
- Anticancer Potential : There is emerging evidence that thiophene derivatives can inhibit cancer cell proliferation. The unique combination of chloromethyl and fluorine may enhance their effectiveness in targeting specific cancer types.
- Enzyme Inhibition : The electrophilic nature of this compound allows it to interact with various enzymes, potentially leading to inhibition or modulation of their activities.
Case Studies and Research Findings
- Anticancer Activity : A study evaluated the effects of various thiophene derivatives on human cancer cell lines. Results indicated that compounds similar to this compound showed significant cytotoxicity against A431 human epidermoid carcinoma cells, suggesting potential as a therapeutic agent in oncology.
- Antimicrobial Studies : Research conducted on the antimicrobial properties of thiophene derivatives demonstrated that this compound exhibited activity against several bacterial strains, indicating its potential use in developing new antimicrobial agents.
Comparative Analysis with Related Compounds
The following table summarizes structural features and biological activities of compounds related to this compound:
Compound Name | Structure Features | Unique Characteristics | Biological Activity |
---|---|---|---|
2-Chloromethylthiophene | Thiophene with chloromethyl group | Precursor for various functionalized thiophenes | Moderate antimicrobial |
3-Fluorothiophene | Thiophene with fluorine at position 3 | Used in electronic materials | Limited anticancer |
2-Bromomethyl-3-fluorothiophene | Thiophene with bromomethyl group | Similar reactivity but different halogen | Potential anticancer |
2-(Bromomethyl)-3-chlorothiophene | Thiophene with bromine and chlorine | Potentially different biological activities | Under investigation |
Properties
Molecular Formula |
C5H4ClFS |
---|---|
Molecular Weight |
150.60 g/mol |
IUPAC Name |
2-(chloromethyl)-3-fluorothiophene |
InChI |
InChI=1S/C5H4ClFS/c6-3-5-4(7)1-2-8-5/h1-2H,3H2 |
InChI Key |
WNXZXNCAOPVKCN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1F)CCl |
Origin of Product |
United States |
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